molecular formula C13H15NO3S B2975137 N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide CAS No. 2324499-33-2

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide

Cat. No.: B2975137
CAS No.: 2324499-33-2
M. Wt: 265.33
InChI Key: QYVXUQJOUWSFBL-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is an organic compound with the molecular formula C13H15NO3S This compound is characterized by a benzothiepin ring system fused with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzothiepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Oxidation: The benzothiepin ring is then oxidized to introduce the 1,1-dioxo functionality. Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Amidation: The final step involves the introduction of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the oxidized benzothiepin intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides and thioamides.

Scientific Research Applications

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide: Similar structure with a but-2-ynamide group instead of prop-2-enamide.

    N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-ynamide: Similar structure with a prop-2-ynamide group.

Uniqueness

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is unique due to its specific combination of the benzothiepin ring and the prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-2-13(15)14-11-7-5-9-18(16,17)12-8-4-3-6-10(11)12/h2-4,6,8,11H,1,5,7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVXUQJOUWSFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCS(=O)(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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